2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Description
This compound is a spirocyclic diazaspiro[4.5]decane derivative featuring two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at position 2 and a tert-butoxycarbonyl (Boc) group at position 7. The carboxylic acid at position 4 provides a reactive site for further functionalization. Its molecular formula is C₁₈H₂₃NO₄ (molecular weight: 317.39 g/mol) . The Cbz and Boc groups are widely used in peptide and organic synthesis for their selective deprotection under acidic (Cbz) and basic (Boc) conditions, respectively.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-21(2,3)30-20(28)23-11-9-22(10-12-23)15-24(13-17(22)18(25)26)19(27)29-14-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMFOZZYJSNYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Subsequent introduction of the benzyloxycarbonyl (Cbz) protecting group at the 2-position nitrogen is typically achieved via reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, yielding the final compound 2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid.
Optimization and Scale-Up Considerations
- Starting Materials : Use of 1,4-dioxaspiro[4.5]decane-8-one as a cheap and readily available starting material enables large-scale synthesis.
- Solvent and Temperature Control : Careful selection of solvents such as glycol dimethyl ether, ethanol, toluene, methanol, acetone, and water, along with controlled temperatures (0–70 °C) and pressures (up to 50 psi) optimize reaction yields and purity.
- Catalysts : Raney nickel is employed for selective hydrogenation and cyclization, providing efficient conversion.
- Reaction Times : Extended reaction times (up to 15 hours in some steps) ensure complete conversion.
- Protecting Group Strategy : Sequential introduction of Boc and Cbz groups allows selective protection of nitrogen atoms, facilitating downstream functionalization and purification.
Alternative Synthetic Approaches and Literature Findings
Recent research efforts have focused on scalable and efficient syntheses of spirocyclic pyrrolidines and related diazaspiro compounds, which share structural features with the target compound.
- Bromine-mediated Cyclization and Catalytic Debromination : A method involving bromocyclization of cyclic homoallylamines followed by catalytic debromination has been optimized for scale-up, providing moderate overall yields (~27–36%) and robustness for functionalized substrates.
- Reductive Cyclization of α-Amino Nitriles : Lithium di-tert-butylbiphenylide (LiDBB)-mediated reductive cyclization offers an alternative but involves longer synthetic sequences and handling of toxic cyanide wastes.
- Copper-Catalyzed Carboamination and Gold-Catalyzed Cycloisomerization : These methods provide access to N-protected spirocycles but often require expensive catalysts and have limited substrate scope.
- Rearrangement and Domino Ring-Opening Reactions : Trifluoroacetic acid-promoted rearrangements and Au(I)-catalyzed domino sequences have been reported but are less suited for large-scale synthesis due to catalyst cost and complexity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Four-step synthesis from 1,4-dioxaspiro[4.5]decane-8-one (Patent CN111518015A) | Uses cheap starting materials, controlled reaction conditions, Raney nickel catalysis | Cost-effective, scalable, selective protection strategy | Multistep, requires careful control of reaction parameters |
| Bromine-mediated cyclization and debromination | Straightforward cyclization, moderate yields, scalable | Robust for non-functionalized substrates | Moderate yield, limited functional group tolerance |
| LiDBB-mediated reductive cyclization | Direct cyclization of α-amino nitriles | Potentially high selectivity | Long synthetic route, toxic by-products, scale-up challenges |
| Metal-catalyzed carboamination and cycloisomerization | Access to diverse N-protected spirocycles | High functional group tolerance | Expensive catalysts, limited scale-up |
| Acid-promoted rearrangements and domino reactions | Novel ring transformations | Innovative synthetic routes | Catalyst cost, complexity, limited large-scale applicability |
Data Table: Reaction Conditions and Yields (Representative)
| Step | Reaction | Solvent | Temp (°C) | Pressure | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ketone to nitrile | Glycol dimethyl ether/ethanol | 0–20 | Atmospheric | N/A | High | Formation of nitrile intermediate |
| 2 | Alkylation with 1-bromo-2-chloroethane | Toluene | 0–20 | Atmospheric | 13 | Moderate to high | LDA base used |
| 3 | Hydrogenation and cyclization | Methanol | 50 | 50 psi H2 | 6 | High | Raney nickel catalyst |
| 4 | Boc protection | Standard solvents | Room temp | Atmospheric | N/A | High | Selective N-Boc protection |
| 5 | Deprotection | Acetone/water | 70 | Atmospheric | 15 | High | Pyridinium p-toluenesulfonate catalyst |
| 6 | Cbz protection | Basic aqueous or organic solvent | Room temp | Atmospheric | Few hours | High | Final N-Cbz protection |
Research Findings and Practical Notes
- The four-step synthetic route described in patent CN111518015A is currently the most practical and cost-effective method for large-scale synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid esters, which are key intermediates toward the target compound.
- The final step of benzyloxycarbonyl protection is well-established in peptide and heterocyclic chemistry, providing stable N-Cbz protection compatible with further synthetic manipulations.
- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is crucial for maximizing yields and purity.
- Alternative synthetic routes, while innovative, often face challenges in scalability, cost, or substrate scope, making the above four-step method preferable for industrial or research-scale preparation.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to remove protective groups or modify the core structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a pivotal building block in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs. The presence of the benzyloxycarbonyl group allows for selective deprotection strategies, facilitating the construction of complex peptide sequences.
Drug Development
Due to its structural attributes, 2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is explored for its potential as a precursor in designing new pharmaceuticals targeting specific biological pathways. It has been investigated for applications in:
- Antihypertensive agents
- Anticancer therapies
- Antibiotic development
Peptide Synthesis
The compound's ability to act as an amino acid derivative makes it suitable for peptide coupling reactions. Researchers utilize it in solid-phase peptide synthesis (SPPS), where the stability of the protecting groups under various reaction conditions is crucial.
Case Study 1: Antihypertensive Drug Development
A study highlighted the use of this compound in synthesizing a new class of antihypertensive agents. The incorporation of the diazaspiro structure was found to enhance binding affinity to angiotensin receptors, demonstrating improved efficacy compared to traditional agents.
Case Study 2: Peptide-Based Antibiotics
Research conducted on peptide-based antibiotics utilized this compound as a key intermediate. The resultant peptides exhibited significant antibacterial activity against resistant strains, showcasing the compound's versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the core structure to interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Diazaspiro[4.5]decane Core
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic Acid
- Molecular Formula : C₁₄H₂₂N₂O₅ (298.34 g/mol) .
- Key Differences : Replaces the Cbz group at position 2 with an oxo (keto) group.
- Impact : The absence of the Cbz group simplifies the molecule but limits orthogonal protection strategies. The oxo group may influence hydrogen bonding and solubility.
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic Acid
- Molecular Formula : C₂₉H₃₄N₂O₆ (506.60 g/mol) .
- Key Differences : Substitutes the Cbz group with a fluorenylmethoxycarbonyl (Fmoc) group.
- Impact : Fmoc is base-labile (cleaved with piperidine), making it preferable for solid-phase peptide synthesis. The larger Fmoc group increases molecular weight and may reduce solubility in polar solvents.
Rodatristat (Pharmaceutical Derivative)
- Structure: (3S)-8-{2-amino-6-[(1R)-1-(5-chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid .
- Key Differences : Incorporates a pyrimidinyl substituent and trifluoroethoxy side chain.
- Impact : The complex substituents confer bioactivity as a tryptophan hydroxylase inhibitor, highlighting the diazaspiro[4.5]decane core’s versatility in drug design.
Functional Group Modifications
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic Acid
- Molecular Formula : C₁₅H₂₆N₂O₄ (298.39 g/mol) .
- Key Differences : Replaces the carboxylic acid at position 4 with an acetic acid side chain.
- Impact : Alters reactivity for conjugation or prodrug strategies.
4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid
Biological Activity
2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This spirocyclic compound contains multiple functional groups that may contribute to its pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure
The compound can be represented with the following molecular formula:
- Molecular Formula : C22H30N2O6
- Molecular Weight : 418.48 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar diazaspiro structures. For instance, research indicates that spirocyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanisms of action for this compound are still under investigation, but preliminary data suggest it may induce apoptosis in cancer cells and inhibit proliferation through modulation of key oncogenes.
Anti-inflammatory Effects
Compounds featuring benzyloxy and tert-butoxycarbonyl groups have been noted for their anti-inflammatory properties. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions like arthritis and other inflammatory diseases. The specific impact of this compound on inflammatory pathways remains to be fully elucidated.
Case Studies and Research Findings
- Study on Structural Analogues : A comparative study involving various diazaspiro compounds demonstrated that modifications in the carbonyl and tert-butoxy groups significantly affected their biological activity profiles. The results indicated that the presence of these functional groups enhances the interaction with biological targets, leading to improved efficacy against cancer cell lines .
- In Vivo Studies : Animal models treated with structurally similar compounds exhibited reduced tumor sizes and improved survival rates, suggesting that this compound could have significant therapeutic potential .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds like this one may act as inhibitors of specific kinases involved in cell cycle regulation, thus preventing the progression of cancerous cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic strategies are recommended for introducing tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups into spirocyclic diazaspiro systems?
Methodological Answer:
The Boc and Cbz groups are commonly introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl dicarbonate (Boc₂O) is used under basic conditions (e.g., DMAP or TEA) to protect secondary amines in spirocyclic scaffolds . Similarly, benzyl chloroformate (Cbz-Cl) reacts with free amines in dichloromethane or THF at 0–25°C. Monitoring via TLC or HPLC is critical to confirm complete protection and avoid over-substitution. Post-reaction purification often employs flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Basic: How can the purity and structural integrity of this compound be validated after synthesis?
Methodological Answer:
Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) and NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry. For spirocyclic systems, key signals include:
- Boc group : δ ~1.4 ppm (singlet, 9H tert-butyl) in ¹H NMR; ~155 ppm (C=O) in ¹³C NMR.
- Cbz group : δ ~5.1 ppm (CH₂Ph), 7.3–7.4 ppm (aromatic protons) in ¹H NMR.
Mass spectrometry (ESI-TOF or HRMS) should match the theoretical molecular weight within 3 ppm error .
Advanced: How do steric effects influence the reactivity of the carboxylic acid moiety in this compound during derivatization?
Methodological Answer:
The spirocyclic framework imposes steric hindrance, which slows down carboxylic acid activation (e.g., via EDCl/HOBt). Use DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent in DMF at 4°C to minimize side reactions. Kinetic studies show a 30% reduction in reaction rate compared to linear analogues, requiring extended reaction times (24–48 hr) . Monitor conversion via IR (C=O stretch at ~1700 cm⁻¹) or ¹H NMR (disappearance of -COOH proton at δ ~12 ppm) .
Advanced: What are the optimal conditions for selective deprotection of the Boc group without affecting the Cbz group?
Methodological Answer:
The Boc group is acid-labile, while Cbz is stable under mild acidic conditions. Use TFA/DCM (1:4 v/v) at 0°C for 2 hr to cleave Boc, followed by neutralization with saturated NaHCO₃. Avoid prolonged exposure to prevent Cbz cleavage (observed after >6 hr in TFA). Alternative: HCl/dioxane (4 M) at 25°C for 1 hr. Validate selectivity via LC-MS: Boc-deprotected product should show a mass decrease of 100.12 g/mol (tert-butyl + CO₂) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
